1,4-Di(pyren-1-yl)benzene

Descripción general

Descripción

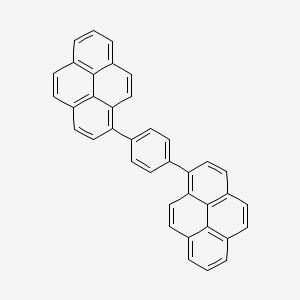

1,4-Di(pyren-1-yl)benzene is an organic compound with the molecular formula C38H22. It consists of a benzene ring substituted with two pyrene groups at the 1 and 4 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. The incorporation of pyrene units into the benzene ring enhances the compound’s optical and electronic characteristics, making it valuable for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Di(pyren-1-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide at elevated temperatures (around 100°C) to facilitate the coupling of pyrene-1-boronic acid with 1,4-dibromobenzene.

Another method involves the Stille coupling reaction, which uses a tin-based reagent, such as pyrene-1-stannane, and 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction is also conducted in a suitable solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Di(pyren-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the pyrene rings. Common reagents for these reactions include nitric acid for nitration and bromine for bromination.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Quinones or oxygenated pyrene derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Nitro or halogenated pyrene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

One of the primary applications of 1,4-Di(pyren-1-yl)benzene is in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). The compound exhibits excellent electron-transporting and hole-blocking properties, which are crucial for improving the performance and efficiency of OLEDs. Its ability to facilitate charge transport while minimizing recombination losses contributes significantly to device efficiency.

Photodynamic Therapy

In the field of medicine , this compound has been investigated for its potential use in photodynamic therapy (PDT) . This therapeutic approach utilizes light-sensitive compounds that generate reactive oxygen species upon irradiation with light. These reactive species can selectively target and destroy cancer cells, making this compound a candidate for further research in cancer treatment.

Fluorescent Probes in Biological Systems

The compound serves as a powerful fluorescent probe for studying biological systems due to its strong fluorescence properties. It allows researchers to visualize cellular processes and detect biomolecules within living organisms. This application is particularly relevant in cellular imaging and tracking biological interactions at the molecular level.

Energy Transfer Studies

In chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique photophysical properties make it valuable for studying energy transfer processes and photochemical reactions. Researchers can explore how energy is transferred between molecules, which is fundamental to understanding various chemical processes.

Material Science

The compound's structural characteristics also make it a suitable candidate for applications in material science , including the development of advanced materials with tailored optical and electronic properties. Its extended conjugation allows for enhanced light absorption and emission, which can be exploited in various optoelectronic devices .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED architectures significantly improved device performance metrics such as brightness and efficiency. The compound's ability to facilitate charge transport while blocking holes led to lower energy losses during operation.

Case Study 2: Photodynamic Therapy Efficacy

Research on the application of this compound in PDT revealed that upon light activation, the compound effectively generated singlet oxygen species capable of inducing apoptosis in cancer cells. This study highlighted its potential as a therapeutic agent in oncology.

Case Study 3: Cellular Imaging

In cellular imaging studies, this compound was used successfully as a fluorescent marker for live-cell imaging. Its strong fluorescence allowed researchers to track cellular dynamics and interactions in real-time, showcasing its utility in biological research.

Mecanismo De Acción

The mechanism of action of 1,4-Di(pyren-1-yl)benzene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical processes, such as energy transfer, fluorescence, and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as targeting cellular components in photodynamic therapy or facilitating charge transport in optoelectronic devices.

Comparación Con Compuestos Similares

1,4-Di(pyren-1-yl)benzene can be compared with other similar compounds, such as:

1,3-Di(pyren-1-yl)benzene: Similar structure but with pyrene groups at the 1 and 3 positions. This compound may exhibit different photophysical properties due to the altered substitution pattern.

1,4-Di(anthracen-1-yl)benzene: Contains anthracene groups instead of pyrene. Anthracene derivatives may have different electronic and optical properties compared to pyrene derivatives.

1,4-Di(naphthalen-1-yl)benzene: Contains naphthalene groups, which are smaller than pyrene. This compound may have different steric and electronic characteristics.

The uniqueness of this compound lies in its combination of pyrene’s extended conjugation and the symmetrical substitution pattern on the benzene ring, resulting in distinct photophysical and electronic properties.

Actividad Biológica

1,4-Di(pyren-1-yl)benzene (DPB) is a polycyclic aromatic hydrocarbon characterized by two pyrene units linked by a benzene ring. This compound has garnered interest due to its potential biological activities and applications in materials science, particularly in the development of molecular sensors and light-emitting devices. The unique structure of DPB allows it to exhibit distinctive photophysical properties, making it a subject of various research studies.

Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis

DPB can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the pyrene units and the benzene moiety. This method has been shown to produce high yields of DPB with specific photophysical characteristics .

The proposed mechanism for the biological activity of DPB involves:

- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA, potentially leading to inhibition of replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Pyrene derivatives can generate ROS upon excitation, which may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Cytotoxicity Assay : A study assessing the cytotoxic effects of pyrene derivatives found that certain analogs exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines. Although specific data for DPB is not available, these findings suggest a potential for similar activity .

- Photophysical Studies : Investigations into the photophysical properties of DPB revealed that it exhibits strong fluorescence, which could be leveraged for imaging applications in biological systems. The fluorescence characteristics enhance its utility as a probe for cellular imaging .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

1-(4-pyren-1-ylphenyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYNFWMKNYNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634756 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475460-77-6 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.